Sulamserod hydrochloride
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Overview
Description
Sulamserod hydrochloride is a chemical compound known for its role as a selective serotonin receptor antagonist, specifically targeting the 5-HT4 receptor . It is primarily used as a gastrointestinal agent with prokinetic properties, meaning it helps to enhance gastrointestinal motility . This compound has shown efficacy in treating conditions such as urge incontinence and atrial fibrillations .
Preparation Methods
The synthesis of sulamserod hydrochloride involves a multi-step process. Here is a general outline of the synthetic route:
Chlorination: The process begins with the chlorination of 1,4-benzodioxan in acetic acid to produce the 6,7-dichloro derivative.
Friedel-Crafts Acylation: This derivative undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form a ketone.
Nitration: The ketone is then nitrated using fuming nitric acid to yield a nitro compound.
Hydrogenation: The nitro group is hydrogenated, and the halogen atoms are simultaneously hydrogenolyzed in the presence of palladium on carbon, resulting in an amino ketone.
Protection and Chlorination: The amino group is protected as an acetamide, followed by chlorination using N-chlorosuccinimide.
Aldol Condensation: The protected amino ketone undergoes aldol condensation with pyridine-4-carboxaldehyde in ethanolic potassium hydroxide to form an unsaturated ketone.
Chemical Reactions Analysis
Sulamserod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions, such as hydrogenation, are used in its synthesis to convert nitro groups to amino groups and to saturate double bonds.
Substitution: Chlorination and other substitution reactions are employed in its synthesis to introduce or modify functional groups.
Common reagents used in these reactions include acetyl chloride, aluminum chloride, fuming nitric acid, palladium on carbon, N-chlorosuccinimide, and rhodium on alumina. The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Sulamserod hydrochloride has several scientific research applications:
Chemistry: It is used in studies related to serotonin receptor antagonists and their effects on gastrointestinal motility.
Biology: Research on its interaction with serotonin receptors helps in understanding the role of these receptors in various biological processes.
Mechanism of Action
Sulamserod hydrochloride exerts its effects by selectively antagonizing the 5-HT4 receptor, a type of serotonin receptor. This antagonism inhibits the receptor’s activity, leading to increased gastrointestinal motility and other therapeutic effects. The molecular targets involved include the 5-HT4 receptor, which plays a role in modulating neurotransmitter release and smooth muscle contraction in the gastrointestinal tract .
Comparison with Similar Compounds
Sulamserod hydrochloride is unique in its selective antagonism of the 5-HT4 receptor. Similar compounds include:
Tegaserod: Another 5-HT4 receptor agonist used for irritable bowel syndrome.
Cisapride: A prokinetic agent that also targets serotonin receptors but has been withdrawn from the market due to safety concerns.
Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation.
This compound stands out due to its specific receptor selectivity and its potential therapeutic applications in gastrointestinal disorders .
Properties
CAS No. |
184159-40-8 |
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Molecular Formula |
C19H29Cl2N3O5S |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
InChI Key |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Origin of Product |
United States |
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